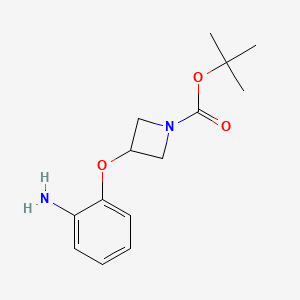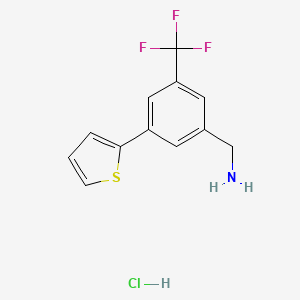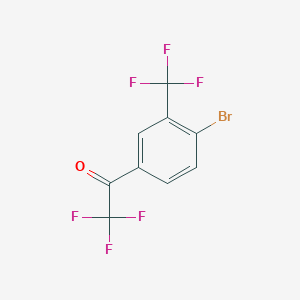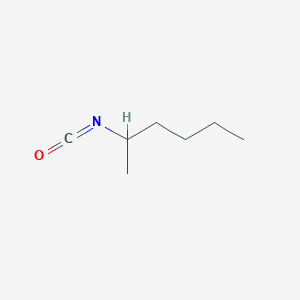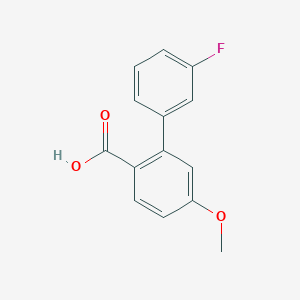
3'-Fluoro-5-methoxybiphenyl-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of biphenyl, featuring a fluorine atom at the 3’ position and a methoxy group at the 5’ position on one of the phenyl rings, with a carboxylic acid group at the 2 position on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 5-methoxybenzene.
Formation of Biphenyl Core: A Suzuki coupling reaction is often employed to form the biphenyl core. This involves the reaction of 3-fluorophenylboronic acid with 5-methoxyphenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3’-Hydroxy-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol or 3’-Fluoro-5-methoxybiphenyl-2-aldehyde.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Fluoro-4-methoxybiphenyl-2-carboxylic acid
- 3’-Fluoro-5-methylbiphenyl-2-carboxylic acid
- 3’-Chloro-5-methoxybiphenyl-2-carboxylic acid
Uniqueness
3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H11FO3 |
|---|---|
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-6-12(14(16)17)13(8-11)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,17) |
Clave InChI |
GMATYDLDODTJKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


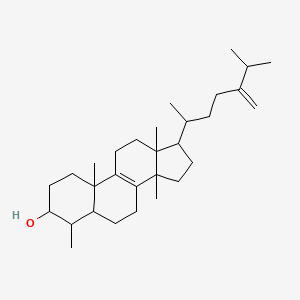

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
